Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)-
Overview
Description
Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- is a chemical compound with the molecular formula C_19H_30O_7. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a long chain of polyether. This compound is known for its unique structure, which includes multiple ether linkages, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain. One common method is the Williamson ether synthesis, where benzaldehyde reacts with a polyether alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the polyether chain can be modified.
Common Reagents and Conditions
Oxidation: KMnO_4 in an aqueous medium under acidic conditions.
Reduction: NaBH_4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.
Major Products Formed
Oxidation: 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)benzoic acid.
Reduction: 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The polyether chain can enhance its solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, simpler in structure with only an aldehyde group.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the polyether chain.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the polyether chain.
Uniqueness
Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)- is unique due to its long polyether chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in various solvents and its potential interactions with biological molecules, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
4-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7/c1-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-18-4-2-17(16-19)3-5-18/h2-5,16H,6-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRAPGZJPMSCTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50837520 | |
Record name | 4-[(2,5,8,11,14-Pentaoxahexadecan-16-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50837520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825620-40-4 | |
Record name | 4-(3,6,9,12,15-Pentaoxahexadec-1-yloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825620-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2,5,8,11,14-Pentaoxahexadecan-16-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50837520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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